molecular formula C26H28ClN5O4S B2849804 N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1093809-24-5

N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide

Cat. No. B2849804
CAS RN: 1093809-24-5
M. Wt: 542.05
InChI Key: FKJGJJQOBRGRAS-UHFFFAOYSA-N
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Description

N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a useful research compound. Its molecular formula is C26H28ClN5O4S and its molecular weight is 542.05. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Properties

Research on compounds structurally related to N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide has primarily focused on their synthesis, biological properties, and potential pharmacological applications. A notable aspect of this research is the exploration of quinazoline derivatives, which exhibit a range of biological activities. For instance, Markosyan et al. (2008) investigated the synthesis and biological properties of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines, highlighting their inhibitory effects on brain monoamine oxidase (MAO) activity and moderate therapeutic effects against certain types of mouse tumors Markosyan et al., 2008.

Antiprotozoal Activity

The synthesis of novel benzimidazole derivatives, such as those related to the structure of interest, has shown promising antiprotozoal activities. Pérez‐Villanueva et al. (2013) synthesized a series of benzimidazole derivatives and tested them against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, revealing that these compounds have potent inhibitory activities, sometimes even surpassing that of metronidazole, a commonly used antiprotozoal drug Pérez‐Villanueva et al., 2013.

Antitumor Activities

The exploration of quinazoline derivatives for their antitumor activities has been a significant focus. Chandregowda et al. (2009) designed and synthesized a series of 4-anilinoquinazoline derivatives, evaluating their cytotoxic effects on various carcinoma cell lines. Some of these compounds exhibited potent activities, suggesting their potential as therapeutic agents against specific cancers Chandregowda et al., 2009.

Oxidative Desulfurization Applications

In the context of chemical applications beyond biological activity, Zhang et al. (2011) investigated the use of a hybrid material for oxidative desulfurization, highlighting the potential of similar chemical structures in environmental remediation processes. Their research demonstrated the effectiveness of this approach in removing sulfur from diesel, showcasing the versatile applications of such compounds Zhang et al., 2011.

Anti-Inflammatory and Analgesic Activities

Compounds with structural similarities to N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide have been assessed for their potential anti-inflammatory and analgesic activities. Alagarsamy et al. (2011) synthesized a series of quinazolin-4(3H)-ones and evaluated their effects, identifying compounds with significant analgesic and anti-inflammatory properties, which could serve as a basis for developing new therapeutic agents Alagarsamy et al., 2011.

properties

IUPAC Name

N-butyl-3-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN5O4S/c1-3-4-13-28-22(33)12-10-19-25(35)32-24(30-19)17-7-5-6-8-18(17)31-26(32)37-15-23(34)29-20-14-16(27)9-11-21(20)36-2/h5-9,11,14,19H,3-4,10,12-13,15H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJGJJQOBRGRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide

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